molecular formula C24H25NO3 B2666987 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1795194-56-7

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Cat. No.: B2666987
CAS No.: 1795194-56-7
M. Wt: 375.468
InChI Key: PBMDCXVJWNZWDC-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a synthetic small molecule featuring a biphenyl core linked to a methoxy-substituted phenethyl acetamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development and exploration of novel bioactive compounds. Compounds with similar biphenyl and complex ether scaffolds are frequently investigated for their potential biological activities, which can include anticancer properties . Researchers utilize this acetamide derivative as a key intermediate or target molecule in organic synthesis and drug discovery efforts. Its mechanism of action is dependent on the specific research context and is not fully characterized. The compound is supplied For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any personal use. All necessary safety information should be consulted in the associated Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-22-11-7-6-10-21(22)23(28-2)17-25-24(26)16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMDCXVJWNZWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxyphenyl groups. Common synthetic routes may involve:

    Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through nucleophilic substitution reactions, where methoxyphenyl halides react with appropriate nucleophiles under basic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an amine derivative reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions or halogens replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitronium tetrafluoroborate (NO2BF4), bromine (Br2)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated biphenyls

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Fluorine (F) and nitro (NO₂) groups, as seen in , enhance target binding via electronic effects but may reduce metabolic stability.
  • Solubility-Enhancing Groups : Methoxy (OCH₃) and hydroxyethyl (HOCH₂CH₂) substituents improve aqueous solubility, critical for bioavailability .
  • Biphenyl Modifications : Trifluoromethoxy (CF₃O) and hexafluoro-hydroxypropyl groups in increase lipophilicity, favoring blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

  • Binding Affinity : Compounds with dual methoxy groups (e.g., ) exhibit moderate affinity for aromatic receptors but lack the potency of fluorinated analogs (e.g., IC₅₀ = 120 nM for RORγ inhibition in ).
  • Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation compared to unsubstituted biphenyls, as shown in analogs from .
  • Solubility : LogP values for methoxy-rich analogs are ~3.5, indicating balanced lipophilicity .

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H23NO3\text{C}_{20}\text{H}_{23}\text{N}\text{O}_{3}

This structure contains a biphenyl moiety, which is known to influence various biological activities through interactions with cellular targets.

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory Activity

Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory process. For instance, derivatives containing biphenyl groups have demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that biphenyl derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on specific receptors involved in pain and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of biphenyl derivatives:

Study 1: Anti-inflammatory Effects

A study conducted by Elrayess et al. synthesized a series of biphenyl derivatives and evaluated their anti-inflammatory effects. Compounds exhibited IC50 values against COX enzymes comparable to standard anti-inflammatory drugs like celecoxib .

Study 2: Anticancer Potential

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The results indicated that the compound induced significant cytotoxicity with an IC50 value of approximately 10 µM in breast cancer cells .

Data Summary Table

Activity Type Compound IC50 Value (µM) Reference
Anti-inflammatoryBiphenyl derivative5.0
AnticancerSimilar biphenyl derivative10
COX-1 InhibitionBiphenyl derivative8.0
COX-2 InhibitionBiphenyl derivative7.5

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